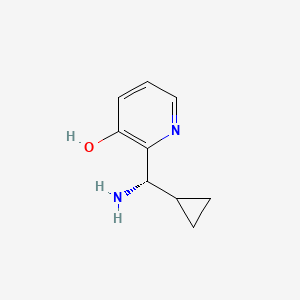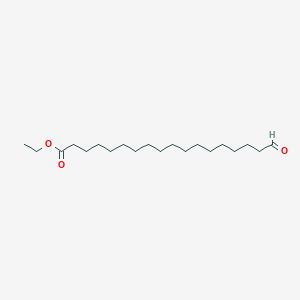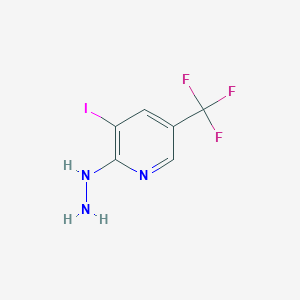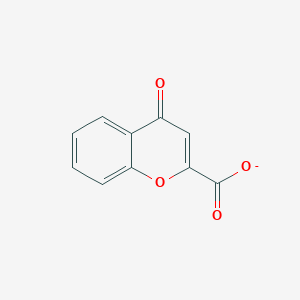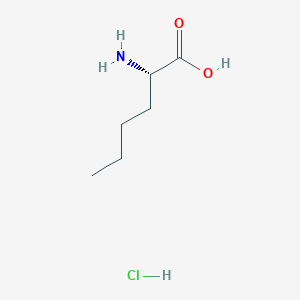
(S)-2-Aminohexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminohexanoic acid hydrochloride, also known as L-lysine hydrochloride, is an essential amino acid derivative. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme function, and hormone production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminohexanoic acid hydrochloride typically involves the fermentation of carbohydrates using bacterial strains such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions include maintaining a pH of around 5.5 to 6.0 and a temperature of approximately 30°C.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure hydrochloride salt. The final product is then dried and packaged for commercial use.
化学反応の分析
Types of Reactions
(S)-2-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted amino acids.
科学的研究の応用
(S)-2-Aminohexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a role in studying protein structure and function.
Medicine: Used in the formulation of nutritional supplements and as a therapeutic agent for treating lysine deficiency.
Industry: Employed in the production of animal feed, pharmaceuticals, and cosmetics.
作用機序
The mechanism of action of (S)-2-Aminohexanoic acid hydrochloride involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the addition of lysine residues to growing polypeptide chains. This process is essential for the proper folding and function of proteins. Additionally, lysine residues can undergo post-translational modifications, such as acetylation and methylation, which regulate protein activity and stability.
類似化合物との比較
Similar Compounds
- L-arginine hydrochloride
- L-ornithine hydrochloride
- L-histidine hydrochloride
Uniqueness
(S)-2-Aminohexanoic acid hydrochloride is unique due to its essential role in human nutrition and its involvement in various metabolic pathways. Unlike other amino acids, lysine cannot be synthesized by the human body and must be obtained through diet or supplementation. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(2S)-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
InChIキー |
GJVQLAKDPRPPTP-JEDNCBNOSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CCCCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
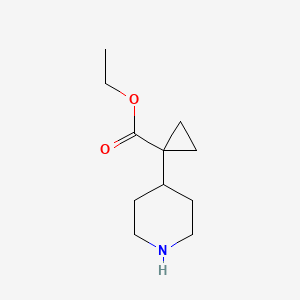
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

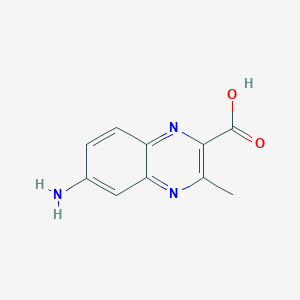
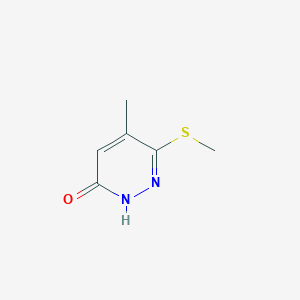

![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
